1-(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)ethanone

Description

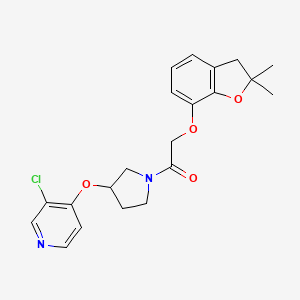

1-(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)ethanone is a structurally complex small molecule characterized by two distinct pharmacophoric moieties:

- Pyrrolidine-chloropyridine ether: A pyrrolidine ring linked via an ether bond to a 3-chloropyridin-4-yl group. This motif is associated with enhanced binding affinity in kinase inhibitors and CNS-targeting agents due to its ability to engage in hydrogen bonding and hydrophobic interactions .

- Dihydrobenzofuran-ethoxyethanone: A 2,2-dimethyl-2,3-dihydrobenzofuran core connected to an ethanone group through an ether linkage. The dihydrobenzofuran scaffold is known to improve metabolic stability and membrane permeability in drug candidates .

Properties

IUPAC Name |

1-[3-(3-chloropyridin-4-yl)oxypyrrolidin-1-yl]-2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23ClN2O4/c1-21(2)10-14-4-3-5-18(20(14)28-21)26-13-19(25)24-9-7-15(12-24)27-17-6-8-23-11-16(17)22/h3-6,8,11,15H,7,9-10,12-13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDLNOHHGOICLIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(O1)C(=CC=C2)OCC(=O)N3CCC(C3)OC4=C(C=NC=C4)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)ethanone represents a novel class of organic molecules that have garnered attention for their potential biological activities. This compound integrates multiple functional groups known for their pharmacological significance, including chloropyridine and pyrrolidine moieties. Understanding the biological activity of this compound is crucial for its potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

This structure includes a chlorinated pyridine ring and a pyrrolidine ring, which are integral to its biological interactions. The molecular weight is approximately 395.3 g/mol .

Biological Activity Overview

Research into the biological activity of this compound has indicated several potential areas of interest:

1. Antiviral Properties

Early studies suggest that the compound may interact with viral proteins or cellular receptors, indicating potential antiviral properties. Binding assays and molecular docking simulations are being recommended to further elucidate these interactions.

2. Cytotoxic Activity

Preliminary bioassays have shown that derivatives of similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar scaffolds have demonstrated IC50 values in the nanomolar range, suggesting significant potency against tumorigenic cells.

3. Enzyme Inhibition

The compound's structural characteristics imply possible inhibition of specific enzymes involved in metabolic pathways. The presence of the carbonyl group and chlorinated moieties may enhance its ability to act as an enzyme inhibitor.

Research Findings and Case Studies

A selection of relevant research findings highlights the biological activity associated with this compound:

The proposed mechanism of action for this compound includes:

- Receptor Binding: The chloropyridine moiety may facilitate binding to specific cellular receptors.

- Enzymatic Interaction: The carbonyl group can participate in nucleophilic attack mechanisms, leading to enzyme inhibition.

- Cellular Uptake: The structural features may enhance cellular permeability, allowing for effective intracellular concentrations.

Future Directions

Further research is necessary to fully elucidate the biological mechanisms and therapeutic potential of this compound. Key areas for future investigation include:

- Detailed Pharmacokinetic Studies: Understanding absorption, distribution, metabolism, and excretion (ADME) properties.

- Expanded Biological Testing: Evaluating activity across a broader range of cell lines and biological systems.

- Structure-Activity Relationship (SAR) Studies: Identifying key structural features that enhance biological activity.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Functional and Pharmacological Insights

Chloropyridine vs. Chlorophenyl Moieties

- The target compound’s 3-chloropyridin-4-yl group offers stronger electron-withdrawing effects and π-stacking capability compared to the chlorophenyl group in compound . This may enhance binding to ATP pockets in kinases or nucleic acids.

- Compound (C19H19ClN4O) exhibits a fused pyrrolo-pyridine system, which restricts conformational flexibility but improves target selectivity. In contrast, the target’s pyrrolidine ether linkage allows for adaptable binding modes.

Dihydrobenzofuran vs. Pyrimido[4,5-d]pyrimidinone Cores

- The target’s 2,2-dimethyl-2,3-dihydrobenzofuran moiety provides metabolic stability through steric hindrance from the dimethyl groups, a feature absent in YKL-05-099’s pyrimido[4,5-d]pyrimidinone core .

- YKL-05-099’s larger heterocyclic system (C32H34ClN7O3) likely confers higher potency but may reduce bioavailability due to increased molecular weight (>600 g/mol), whereas the target compound’s moderate size (~415 g/mol) balances efficacy and pharmacokinetics.

Hypothesized Pharmacological Advantages

Selectivity : The dihydrobenzofuran moiety may reduce off-target effects compared to simpler aromatic systems in .

Solubility: The ethanone group could improve aqueous solubility relative to YKL-05-099’s lipophilic pyrimidinone core .

Metabolic Stability : The dimethyl group on dihydrobenzofuran likely slows oxidative metabolism, enhancing half-life.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.